molecular formula C10H9ClN8O B10934645 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10934645
M. Wt: 292.68 g/mol
InChI Key: JXUZZTCTMJEMQB-UHFFFAOYSA-N
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Description

4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

The synthesis of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps:

Chemical Reactions Analysis

4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:

Scientific Research Applications

4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its inhibitory effects on CDKs, making it a potential candidate for cancer research.

    Medicine: Due to its potential as a CDK inhibitor, it is explored for its therapeutic applications in treating various cancers.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

Properties

Molecular Formula

C10H9ClN8O

Molecular Weight

292.68 g/mol

IUPAC Name

4-chloro-N-(4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H9ClN8O/c1-18-7(6(11)3-15-18)10(20)17-19-4-13-9-5(8(19)12)2-14-16-9/h2-4,12H,1H3,(H,14,16)(H,17,20)

InChI Key

JXUZZTCTMJEMQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN2C=NC3=C(C2=N)C=NN3

Origin of Product

United States

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